REACTION_CXSMILES
|
[Cl-].[K+:2].[Cl-].[Na+:4].[P:5]([O-:9])([O-:8])([O-:7])=[O:6]>>[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[K+:2].[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[Na+:4] |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
potassium dihydrogen phosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
sodium dihydrogen phosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |